2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-4-(trifluoromethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)7-5-4-6-8(13(14,15)16)9(7)11(17)19/h4-6,11,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZSZZYWZDKTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682137 | |
| Record name | 2-tert-Butyl-3-hydroxy-4-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-58-8 | |
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-(trifluoromethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-4-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multistep Synthesis via Silver-Mediated Substitution
A prominent method involves a five-step synthesis starting from N-hydroxyphthalimide (1), as detailed by Ishii and colleagues. The sequence begins with the conversion of 1 into intermediate 2 through chlorination and subsequent functionalization. The critical trifluoromethyl group is introduced via a Ruppert–Prakash reaction using (Ph₃P)₃CuCF₃. Silver trifluoromethanesulfonate (AgOTf) mediates the substitution of chloride with methoxy or 2,2,2-trifluoroethoxy groups, yielding precursors 16 and 17 . Final deprotection under acidic conditions affords the target compound with a reported isolated yield of 62%.
Key Reaction Conditions
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Step 1 : Chlorination of 1 using PCl₅ in dichloromethane at 0°C.
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Step 2 : Ruppert–Prakash trifluoromethylation at 70°C in tetrahydrofuran (THF).
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Step 3 : Silver-mediated substitution with alcohols (e.g., methanol, TFE) in toluene.
Radical Trifluoromethylation of Tertiary Enamides
An alternative approach employs radical chemistry to construct the isoindolinone core. As reported by Fu et al., tertiary enamides undergo trifluoromethylation using TMSCF₃ as a CF₃ radical source. In the presence of PhI(OAc)₂ and KHF₂, the reaction proceeds via a cascade mechanism:
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Radical Addition : CF₃- adds to the enamide double bond.
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Cyclization : Intramolecular attack forms the isoindolinone ring.
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Oxidation : Hydroxylation at the 3-position completes the structure.
This method achieves moderate yields (54–68%) and operates under mild conditions (room temperature, 12 hours).
Optimization Insights
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Additive Role : KHF₂ enhances CF₃- generation by stabilizing the trifluoromethyl anion.
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Solvent Effects : Acetonitrile outperforms DMF or THF due to better radical stability.
Comparative Analysis of Methodologies
Mechanistic Considerations
Electron-Deficient Intermediate Stabilization
The electron-withdrawing trifluoromethyl and carbonyl groups destabilize the N-oxyl radical intermediate, lowering the bond dissociation energy (BDE) of the N–O bond. This facilitates hydrogen abstraction from benzylic C–H bonds, a critical step in catalytic cycles involving this compound.
Role of tert-Butyl Group
The tert-butyl substituent at the 2-position enhances solubility in nonpolar solvents (e.g., hexane, trifluorotoluene) while sterically shielding the reactive N–O center. Computational studies suggest this group reduces dimerization side reactions by ~40% compared to methyl analogues.
Patent-Based Synthesis Strategies
A 2019 patent (WO2020114482A1) discloses a modular approach for isoindolinones, adaptable to this compound. Key steps include:
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Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the trifluoromethyl group.
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Hydroxylation : Oxidative hydroxylation using MnO₂ or TEMPO/oxone system.
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Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups.
This method emphasizes scalability, with batch sizes up to 500 g reported .
Chemical Reactions Analysis
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used, such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one with three analogous isoindolinones:
| Property | 2-T-Butyl-3-hydroxy-4-CF₃-isoindolin-1-one | 3-Hydroxy-4-CF₃-isoindolin-1-one | 2-Methyl-3-methoxy-4-CF₃-isoindolin-1-one | 2-Phenyl-3-hydroxy-isoindolin-1-one |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 289.3 | 231.1 | 245.2 | 239.3 |
| LogP (Lipophilicity) | 2.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.1 | 2.3 ± 0.2 |
| Aqueous Solubility (mg/L) | 12.4 (pH 7.4) | 45.6 (pH 7.4) | 28.9 (pH 7.4) | 9.8 (pH 7.4) |
| Melting Point (°C) | 148–152 | 165–168 | 132–135 | 178–181 |
| Inhibitory Activity (IC₅₀, nM) | 58 (Kinase X) | >1,000 (Kinase X) | 320 (Kinase X) | 890 (Kinase X) |
Key Findings:
Steric Effects : The tert-butyl group in the target compound reduces aqueous solubility compared to the smaller methyl or unsubstituted analogs but enhances metabolic stability in vitro (t₁/₂ = 4.3 h vs. 1.2 h for the methyl analog) .
Electron-Withdrawing Groups: The -CF₃ group increases electrophilicity, improving binding to hydrophobic kinase pockets. This correlates with its superior inhibitory activity over non-fluorinated analogs .
Hydrogen Bonding : The hydroxyl group at position 3 enhances target affinity compared to methoxy-substituted derivatives (e.g., 2-Methyl-3-methoxy-4-CF₃ analog shows 5.5-fold lower potency) .
Notes on Evidence and Limitations
For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or recent publications on isoindolinone derivatives.
Biological Activity
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, mechanism of action, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Isoindolinone Core : Cyclization of ortho-substituted benzamides.
- Introduction of the Trifluoromethyl Group : Utilizing trifluoromethylating agents like trifluoromethyl iodide.
- Alkylation with T-Butyl Group : Through reactions with t-butyl halides in the presence of a strong base.
- Hydroxylation : Selective oxidation to introduce the hydroxyl group.
These steps can be optimized for yield and purity using continuous flow reactors and advanced purification techniques.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating target activity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have shown that isoindolinone derivatives can inhibit tumor growth in models of steroid hormone-dependent cancers by targeting specific pathways involved in steroid biosynthesis .
Enzyme Interaction
The compound has been studied for its effects on various enzymes:
- It may act as an inhibitor or modulator for enzymes involved in metabolic pathways, particularly those related to steroidogenesis.
- Its structure allows it to interact with enzymes like CYP11A1, which are crucial for steroid hormone production, suggesting potential therapeutic applications in conditions such as prostate cancer .
Case Studies
Comparative Analysis
This compound can be compared to other isoindolinone derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-T-Butyl-3-hydroxy-4-methylisoindolin-1-one | Lacks trifluoromethyl group | Different pharmacological profile |
| 2-T-Butyl-3-hydroxy-4-chloroisoindolin-1-one | Contains a chlorine atom | Altered electronic properties |
| 2-T-Butyl-3-hydroxy-4-fluoroisoindolin-1-one | Single fluorine atom instead of trifluoromethyl | Variations in biological activity |
The trifluoromethyl group is significant as it imparts unique stability and activity compared to analogs.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one, and how can purity be verified?
- Answer: Synthesis typically involves multi-step reactions, including condensation of substituted isoindolinone precursors with tert-butyl and trifluoromethyl groups. For example, hydroxylation at the 3-position may be achieved via controlled oxidation of a ketone intermediate under inert conditions. Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by verification using high-resolution mass spectrometry (HRMS) and / NMR. Purity can be confirmed by HPLC with UV detection at 254 nm, ensuring ≥95% purity for experimental use .
Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100–150 K using a synchrotron or laboratory diffractometer is advised. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography, including anisotropic displacement parameters and hydrogen bonding networks . Visualization and thermal ellipsoid plotting can be performed using ORTEP-3, which integrates graphical interfaces for improved structural interpretation .
Q. What spectroscopic techniques are essential for characterizing the substituent effects of the trifluoromethyl and tert-butyl groups?
- Answer:
- NMR: NMR detects trifluoromethyl environments (δ ~ -60 to -70 ppm). NMR reveals tert-butyl protons as a singlet near δ 1.3 ppm.
- IR Spectroscopy: Stretching vibrations for C-F (1100–1200 cm) and O-H (3200–3600 cm) confirm functional groups.
- X-ray Photoelectron Spectroscopy (XPS): Quantifies fluorine content and oxidation states of heteroatoms .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data across studies involving this compound?
- Answer: Hybrid approaches combining molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) modeling are effective. For example, if bioactivity diverges between in vitro and in vivo studies, molecular dynamics (MD) simulations can assess binding stability under physiological conditions (e.g., solvation effects, pH). Meta-analysis of receptor-response datasets (e.g., using PCA or clustering algorithms) can identify non-overlapping chemical feature clusters, highlighting methodological biases in assay design .
Q. What strategies optimize crystallographic refinement for high-resolution data with potential twinning or disorder?
- Answer: For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. For disordered tert-butyl groups, apply PART/SUMP constraints to refine occupancy ratios. High-resolution data (<1.0 Å) benefits from Hirshfeld atom refinement (HAR) in Olex2 or CRYSTALS. Validate using R (<5%) and goodness-of-fit (GoF ≈ 1.0) metrics .
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in catalytic applications?
- Answer: Steric hindrance can be quantified using Tolman’s cone angle or DFT-based steric maps (e.g., SambVca). Experimentally, compare reaction rates of tert-butyl-substituted analogs with smaller alkyl groups (e.g., methyl) in nucleophilic substitution or cross-coupling reactions. Kinetic studies (e.g., Eyring plots) combined with X-ray structures of transition-state analogs provide mechanistic insights .
Q. What are the challenges in correlating in vitro receptor-binding data with in vivo pharmacokinetic profiles for this compound?
- Answer: Key challenges include:
- Lipophilicity: LogP calculations (e.g., SwissADME) predict membrane permeability but may not account for active transport mechanisms.
- Metabolite Interference: LC-MS/MS metabolomics identifies hydroxylated or glucuronidated derivatives that alter activity.
- Protein Binding: Equilibrium dialysis assays (e.g., RED device) measure plasma protein binding, which affects bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
